2-Bromo-5-(trifluoromethyl)nicotinaldehyde

Description

Overview of 2-Bromo-5-(trifluoromethyl)nicotinaldehyde

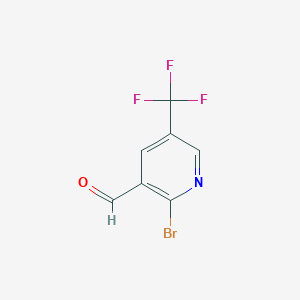

This compound is a highly specialized organic compound that belongs to the family of halogenated trifluoromethylpyridine derivatives. The compound exhibits the molecular formula C₇H₃BrF₃NO and possesses a molecular weight of 254.00 daltons. This unique molecule features a pyridine ring system with strategic substitutions that include a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde functional group at the 3-position of the nicotinaldehyde framework. The Chemical Abstracts Service has assigned this compound the registry number 1227577-81-2, which serves as its primary identification in chemical databases and literature.

The structural complexity of this compound arises from the combination of multiple electron-withdrawing groups that significantly influence its chemical reactivity and electronic properties. The trifluoromethyl group, known for its exceptional electron-withdrawing capacity and metabolic stability, imparts unique characteristics to the molecule that make it particularly valuable in medicinal chemistry applications. The bromine substituent provides an additional site for chemical modification through various coupling reactions, while the aldehyde functionality serves as a versatile handle for further synthetic transformations. The compound's SMILES notation is represented as O=CC1=C(Br)N=CC(C(F)(F)F)=C1, which accurately depicts its three-dimensional structure and connectivity.

The physicochemical properties of this compound are significantly influenced by the presence of multiple electronegative atoms and functional groups. The trifluoromethyl moiety contributes to increased lipophilicity while simultaneously enhancing metabolic stability, properties that are highly desirable in pharmaceutical applications. The pyridine nitrogen atom provides a site for potential coordination chemistry and hydrogen bonding interactions, while the aldehyde group offers opportunities for nucleophilic addition reactions and condensation processes. These structural features collectively contribute to the compound's utility as a versatile synthetic intermediate and building block for more complex molecular architectures.

Historical Context and Discovery

The development and characterization of this compound can be traced to the broader historical evolution of trifluoromethylpyridine chemistry, which has emerged as a critical area of research over the past several decades. The systematic exploration of trifluoromethylated heterocycles began in earnest during the mid-twentieth century, driven by the recognition that fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups into pyridine frameworks represented a natural progression in the quest to develop more efficacious pharmaceutical and agrochemical agents.

The synthetic methodologies employed for accessing this compound have evolved considerably since the early attempts at trifluoromethylpyridine synthesis. Historical approaches often relied on harsh reaction conditions and specialized reagents that limited the practical accessibility of these compounds. The development of more efficient synthetic routes has been driven by the increasing demand for trifluoromethylated building blocks in drug discovery programs and agrochemical development initiatives. Modern synthetic approaches have benefited from advances in organofluorine chemistry and the development of new methodologies for selective fluorination and functional group manipulation.

The emergence of this compound as a commercially available compound reflects the maturation of synthetic organic chemistry techniques and the growing recognition of the value of fluorinated heterocycles in contemporary research. The compound's inclusion in commercial chemical catalogs represents a significant milestone in the accessibility of specialized fluorinated building blocks for research and development applications. This commercial availability has facilitated broader adoption of the compound in academic and industrial research settings, leading to expanded exploration of its synthetic utility and potential applications.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development and application of fluorinated organic compounds, with trifluoromethylpyridine derivatives occupying a position of particular prominence due to their unique combination of chemical stability and biological activity. This compound exemplifies this trend, serving as a valuable precursor for the synthesis of more complex fluorinated molecules that find applications across diverse fields including pharmaceutical development, agrochemical synthesis, and materials science. The compound's utility in contemporary research stems from its ability to serve as a versatile building block that can be readily transformed through various synthetic methodologies to generate structurally diverse products.

The pharmaceutical industry has demonstrated significant interest in compounds related to this compound due to the well-established benefits of fluorine incorporation in drug design. Trifluoromethyl groups are known to enhance metabolic stability, improve bioavailability, and modulate protein-drug interactions in ways that can lead to improved therapeutic efficacy. The specific substitution pattern present in this compound provides multiple sites for chemical modification, allowing medicinal chemists to fine-tune molecular properties and optimize biological activity. Research efforts have focused on utilizing this compound as a key intermediate in the synthesis of potential therapeutic agents targeting various disease states.

The agrochemical sector has similarly recognized the value of trifluoromethylpyridine derivatives, with compounds like this compound serving as important building blocks for the development of new pesticides and herbicides. The enhanced environmental stability and biological activity associated with trifluoromethyl-substituted compounds make them attractive candidates for agricultural applications. Contemporary research in this area has focused on developing more selective and environmentally friendly agrochemical agents that incorporate fluorinated heterocyclic frameworks. The compound's role in the synthesis of cyclobutrifluram, a novel nematicide, demonstrates its practical importance in agrochemical development.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃BrF₃NO | |

| Molecular Weight | 254.00 g/mol | |

| CAS Registry Number | 1227577-81-2 | |

| MDL Number | MFCD16610253 | |

| SMILES Notation | O=CC1=C(Br)N=CC(C(F)(F)F)=C1 |

Scope and Structure of the Outline

The comprehensive analysis of this compound presented in this article follows a systematic approach designed to provide thorough coverage of all relevant aspects of this important chemical compound. The organizational structure has been carefully designed to progress from fundamental molecular characteristics through synthetic methodologies and concluding with practical applications and future research directions. This approach ensures that readers develop a complete understanding of both the theoretical foundations and practical implications of research involving this specialized fluorinated heterocycle.

The scope of this analysis encompasses multiple dimensions of chemical research, including structural characterization, synthetic accessibility, reactivity patterns, and application potential. Each section builds upon previous information to create a coherent narrative that demonstrates the compound's significance within the broader context of contemporary organic chemistry. The inclusion of detailed research findings and data tables throughout the analysis provides concrete evidence for the assertions made regarding the compound's properties and potential applications. This evidence-based approach ensures that the analysis maintains scientific rigor while remaining accessible to researchers from diverse chemical backgrounds.

The structural organization of this outline reflects current best practices in scientific communication, with each major section addressing distinct but related aspects of the compound's chemistry. The progression from basic molecular properties through synthetic considerations to practical applications mirrors the typical workflow of chemical research and development projects. This organization facilitates both comprehensive reading and selective consultation of specific topics of interest. The systematic presentation of information supports the development of a thorough understanding of this compound and its role in contemporary chemical research.

| Research Area | Contemporary Applications | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug intermediate synthesis | Enhanced metabolic stability |

| Agrochemical Synthesis | Pesticide and herbicide development | Improved environmental persistence |

| Materials Science | Specialty polymer synthesis | Unique electronic properties |

| Organic Synthesis | Building block for complex molecules | Multiple reactive sites |

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWSSVUSNYAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-81-2 | |

| Record name | 2-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 5-(Trifluoromethyl)nicotinaldehyde

One common approach involves brominating 5-(trifluoromethyl)nicotinaldehyde using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The reaction conditions must be carefully controlled to ensure selective bromination at the 2-position of the pyridine ring without affecting the aldehyde or trifluoromethyl substituents. This method is straightforward but requires optimization of reagent stoichiometry, temperature, and reaction time to maximize yield and selectivity.

Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile

Another synthetic route involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H). The procedure is:

- Dissolving the nitrile precursor in dichloromethane under inert atmosphere.

- Adding DIBAL-H dropwise at low temperature (-78 °C to -50 °C).

- Stirring the reaction mixture for 1-2 hours.

- Quenching the reaction with aqueous hydrochloric acid.

- Extracting the product with organic solvents and purifying by flash chromatography or distillation.

This method provides good yields (around 76%) of 2-bromo-5-(trifluoromethyl)benzaldehyde, which is structurally analogous to the nicotinaldehyde compound and can be adapted for pyridine derivatives with appropriate modifications.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Grignard Reaction + DMF Formylation | 2,5-Dibromopyridine | Isopropylmagnesium chloride, DMF, Acid (HCl) | 0-20 °C, inert atmosphere, crystallization | 80.24 | 99.2 | Industrial scale, high purity |

| Bromination of 5-(Trifluoromethyl)nicotinaldehyde | 5-(Trifluoromethyl)nicotinaldehyde | Br2 or NBS, solvents (DCM, acetonitrile) | Controlled temp, selective bromination | Not specified | Not specified | Requires optimization for regioselectivity |

| Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile | 2-Bromo-5-(trifluoromethyl)benzonitrile | Diisobutylaluminum hydride (DIBAL-H) | -78 to -50 °C, inert atmosphere | ~76 | Not specified | Adaptable to nicotinaldehyde analogs |

- The Grignard-based method provides a robust and scalable route to 2-bromo-5-aldehyde pyridines with excellent purity, suitable for further functionalization, including trifluoromethylation if needed.

- Bromination reactions using NBS or bromine require careful control to avoid over-bromination or side reactions, especially due to the sensitivity of the aldehyde group.

- The reduction of nitriles to aldehydes by DIBAL-H is a well-established method, offering good yields and operational simplicity, but requires low temperature and careful quenching to avoid over-reduction.

- Solvent choice, reaction temperature, and atmosphere (inert gas protection) are critical parameters influencing yield and purity.

- Acidic workup and crystallization steps are essential for product isolation and purification.

The preparation of 2-Bromo-5-(trifluoromethyl)nicotinaldehyde involves advanced organic synthesis techniques, with the most effective methods being Grignard-mediated formylation starting from dibromopyridine derivatives and selective bromination of trifluoromethyl-substituted nicotinaldehydes. Reduction of nitrile precursors with diisobutylaluminum hydride also offers a viable alternative. Each method requires precise control of reaction conditions to achieve high yield and purity, making these approaches suitable for both academic research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Nucleophilic Substitution: Substituted nicotinaldehyde derivatives.

Oxidation: 2-Bromo-5-(trifluoromethyl)nicotinic acid.

Reduction: 2-Bromo-5-(trifluoromethyl)nicotinyl alcohol.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-(trifluoromethyl)nicotinaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. Notable applications include:

- Antiviral Agents : Compounds derived from this structure have shown promising antiviral activity against pathogens such as HIV and SARS-CoV-2. For instance, derivatives have been developed that exhibit enhanced binding affinity to viral proteases, improving their efficacy as antiviral agents .

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Agrochemicals

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. This compound has been explored for its potential in:

- Pesticides : Its derivatives have been incorporated into formulations aimed at pest control, demonstrating effectiveness against a range of agricultural pests . For example, trifluoromethylpyridine derivatives have been utilized in the development of insecticides that target specific pest mechanisms .

- Herbicides : The unique properties of this compound contribute to the design of herbicides with improved selectivity and efficacy .

Materials Science

The compound's reactivity allows it to be used in the synthesis of novel materials:

- Fluorinated Polymers : It can serve as a precursor for synthesizing fluorinated polymers, which are valued for their chemical resistance and thermal stability.

- Functionalized Surfaces : The aldehyde group can be utilized to modify surfaces for applications in sensors or catalysis, enhancing their functional properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Functional Group Influence

- Aldehyde vs. Nitrile: The aldehyde group (CHO) in nicotinaldehydes enables nucleophilic additions (e.g., condensations to form imines or hydrazones), whereas nitriles (CN) in analogs like 2-Bromo-5-(trifluoromethyl)nicotinonitrile favor cyano-based couplings or reductions to amines .

Substituent Position and Electronic Effects

- Trifluoromethyl at Position 5 vs.

- Bromo at Position 2 : Bromine at position 2 enhances electrophilic aromatic substitution reactivity, whereas bromine at position 5 (e.g., 5-Bromo-4-methylnicotinaldehyde) may direct reactions to adjacent positions .

Biological Activity

2-Bromo-5-(trifluoromethyl)nicotinaldehyde is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features, including the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H4BrF3N

- Molecular Weight : Approximately 238.02 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration into biological membranes, while the bromine atom can participate in halogen bonding, affecting binding affinity and specificity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The aldehyde functional group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be utilized in therapeutic contexts.

- Receptor Modulation : Its ability to interact with receptors suggests possible applications in drug design targeting specific pathways.

Biological Activity

Research has highlighted several key areas where this compound exhibits notable biological activity:

-

Antimicrobial Properties :

- Studies have indicated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antiparasitic Activity :

- Cytotoxicity :

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves the bromination of 2-(trifluoromethyl)nicotinaldehyde under controlled conditions. Common reagents include bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethyl)nicotinaldehyde?

- Methodological Answer : The synthesis typically involves halogenation and formylation of a pyridine precursor. For example:

Bromination : Start with 5-(trifluoromethyl)nicotinaldehyde and introduce bromine at the 2-position via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Alternative Route : Use cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to install the trifluoromethyl group post-bromination, followed by oxidation to the aldehyde .

- Key Characterization : Monitor reactions via TLC and confirm purity using HPLC. Validate the final product via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer :

- Spectroscopy : Use NMR to confirm the presence of the trifluoromethyl group (δ ~ -60 to -65 ppm) and H NMR to identify the aldehyde proton (δ ~10 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in methanol/water) and analyze the crystal packing and dihedral angles between the pyridine and aldehyde moieties .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The trifluoromethyl group deactivates the pyridine ring, making the bromine at the 2-position less reactive toward nucleophilic substitution. Use palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) under mild conditions (e.g., Pd(OAc)₂, SPhos ligand, 60°C) to retain the aldehyde functionality .

- Mechanistic Insight : Density Functional Theory (DFT) calculations can model electronic effects on transition states, predicting regioselectivity in cross-coupling .

Q. What strategies stabilize the aldehyde group during derivatization of this compound?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) during harsh reactions. Deprotect later with aqueous HCl .

- Low-Temperature Conditions : Conduct reactions at 0–5°C to minimize aldehyde oxidation or side reactions. Confirm stability via in situ IR monitoring of the carbonyl stretch (~1700 cm⁻¹) .

Q. How can computational chemistry aid in designing derivatives of this compound for antimicrobial applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to microbial targets (e.g., Candida albicans enzymes). The trifluoromethyl group enhances hydrophobic interactions, while the aldehyde may form covalent adducts with catalytic residues .

- QSAR Modeling : Correlate substituent effects (e.g., halogen position) with bioactivity data to prioritize synthetic targets .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for related brominated trifluoromethyl compounds: How to resolve?

- Methodological Answer :

- Source Verification : Cross-reference CAS registry numbers (e.g., 102684-91-3 for 2-Bromo-5-(trifluoromethyl)benzaldehyde ) to ensure compound identity.

- Experimental Reproducibility : Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to validate thermal properties. Discrepancies may arise from polymorphic forms or impurities .

Applications in Drug Discovery

Q. What role does this compound play in protease inhibitor design?

- Methodological Answer :

- Scaffold Functionalization : The aldehyde group acts as an electrophilic "warhead" to covalently inhibit serine proteases (e.g., HCV NS3). Optimize selectivity by modifying the pyridine ring with bulky substituents to avoid off-target interactions .

- In Vitro Assays : Test inhibition kinetics using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) and measure values via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.